molecular formula C8H18N2O2S B15253067 N-[(3R)-piperidin-3-yl]propane-2-sulfonamide

N-[(3R)-piperidin-3-yl]propane-2-sulfonamide

Cat. No.: B15253067
M. Wt: 206.31 g/mol
InChI Key: HHTICUWSAAZTAS-MRVPVSSYSA-N
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Description

N-[(3R)-Piperidin-3-yl]propane-2-sulfonamide is a chiral sulfonamide derivative featuring a piperidine ring substituted at the 3-position with an (R)-configured sulfonamide group. The stereochemistry at the piperidine-3-yl position (R-configuration) is critical for target selectivity and biological activity, as enantiomeric differences often lead to divergent binding affinities .

Properties

Molecular Formula

C8H18N2O2S

Molecular Weight

206.31 g/mol

IUPAC Name

N-[(3R)-piperidin-3-yl]propane-2-sulfonamide

InChI

InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-8-4-3-5-9-6-8/h7-10H,3-6H2,1-2H3/t8-/m1/s1

InChI Key

HHTICUWSAAZTAS-MRVPVSSYSA-N

Isomeric SMILES

CC(C)S(=O)(=O)N[C@@H]1CCCNC1

Canonical SMILES

CC(C)S(=O)(=O)NC1CCCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R)-piperidin-3-yl]propane-2-sulfonamide typically involves the reaction of piperidine derivatives with sulfonamide precursors. One common method includes the reaction of ®-3-piperidinol with propane-2-sulfonyl chloride under basic conditions to yield the desired sulfonamide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[(3R)-piperidin-3-yl]propane-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-[(3R)-piperidin-3-yl]propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(S)-N-(Piperidin-3-yl)Propane-2-Sulfonamide Hydrochloride

  • Key Differences: Stereochemistry: The (S)-enantiomer (CAS 1349702-29-9) differs in configuration at the piperidine-3-yl position, which may alter receptor interactions. Physicochemical Properties: The hydrochloride salt form enhances solubility compared to the free base (target compound).

BIIB104 and LY451395 (Pfizer Neurological Candidates)

  • Pharmacological Profile: Designed for glutamate receptor modulation (GluA1/2/4), with 99% chemical purity and 100% enantiomeric excess .
  • LY451395 : N-[(2R)-2-[4'-(2-Methanesulfonamidoethyl)-[1,1'-biphenyl]-4-yl]propyl]propane-2-sulfonamide
    • Structural Features: Biphenyl moiety increases molecular weight (MW ~424 g/mol) and may improve blood-brain barrier penetration.
    • Applications: Investigated for neurodegenerative diseases, leveraging sulfonamide’s role in AMPA receptor modulation .

Substituent Effects on Pharmacological Properties

N-(2-(4-Bromophenyl)Propyl)Propane-2-Sulfonamide (CAS 211311-65-8)

  • Applications: Used as a pharmaceutical intermediate, indicating utility in synthetic pathways for bioactive molecules .

N-[(3S,4S)-3-(4-Iodophenyl)Tetrahydro-2H-Pyran-4-yl]Propane-2-Sulfonamide (CAS 1310586-34-5)

  • Structural Differences :
    • Tetrahydro-pyran vs. Piperidine Ring: The oxygen atom in pyran alters hydrogen-bonding capacity compared to piperidine’s nitrogen.
    • Iodophenyl Substituent: Increases molecular weight (MW 409.29 g/mol) and lipophilicity, which may influence pharmacokinetics .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications References
N-[(3R)-Piperidin-3-yl]propane-2-sulfonamide Not Available C8H16N2O2S ~204.29 (R)-configuration, sulfonamide group Potential enzyme/receptor modulation Inferred
(S)-N-(Piperidin-3-yl)propane-2-sulfonamide HCl 1349702-29-9 C8H17ClN2O2S 240.75 (S)-enantiomer, hydrochloride salt Research chemical
BIIB104 Not Available C20H23N3O4S2 ~433.54 Thienyl, tetrahydrofuran, 100% ee Glutamate receptor modulation
N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide 211311-65-8 C12H18BrNO2S 320.24 Bromophenyl, intermediate Pharmaceutical synthesis

Biological Activity

N-[(3R)-piperidin-3-yl]propane-2-sulfonamide, a sulfonamide compound featuring a piperidine ring, has gained attention in medicinal chemistry for its potential biological activities. This article explores its mechanisms of action, biological effects, and therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular structure of this compound includes a piperidine moiety attached to a propane-2-sulfonamide group. This configuration is crucial for its interaction with biological targets, enhancing its pharmacological profile.

The mechanism of action involves the compound's ability to bind to specific receptors or enzymes, modulating their activity. It has been identified as an orexin type 2 receptor agonist, which plays a significant role in regulating sleep and energy metabolism. This receptor modulation can lead to various biological effects, such as:

  • Inhibition of Enzyme Activity : The sulfonamide group can mimic natural substrates, allowing for competitive inhibition of target enzymes.
  • Alteration of Receptor Signaling Pathways : Binding to orexin receptors influences neuropeptide signaling, impacting physiological processes related to energy homeostasis and sleep regulation.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, particularly in BRCA-deficient models. Its selectivity over normal cells makes it a candidate for targeted cancer therapies.

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various pathogens. This suggests potential applications in treating infections where conventional antibiotics may fail.

Data Summary

Biological Activity Description
Orexin Receptor AgonismModulates sleep and energy metabolism pathways
Anticancer ActivityInhibits proliferation in BRCA-deficient cancer cells
Antimicrobial PropertiesEffective against various bacterial and fungal pathogens

Case Studies and Research Findings

  • Orexin Receptor Interaction : Studies have shown that modifications to the piperidine ring can significantly influence the binding affinity and selectivity for orexin receptors. For instance, structural variations have led to enhanced receptor activation and subsequent metabolic effects .
  • Cancer Cell Proliferation : In vitro studies demonstrated that the compound effectively reduced the viability of BRCA-deficient cancer cell lines by inducing apoptosis through receptor-mediated pathways .
  • Antimicrobial Testing : The compound was tested against a panel of pathogens, showing promising results in inhibiting growth at varying concentrations. These findings support further exploration into its use as an antimicrobial agent .

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